2-(Trifluoromethyl)quinoxaline

Antimalarial Antiplasmodial SAR

Researchers targeting antimalarial or anti-TB leads face synthetic bottlenecks requiring costly de novo fluorination. 2-(Trifluoromethyl)quinoxaline provides a pre-optimized CF₃-quinoxaline core: • 5-fold more potent than chloroquine against resistant P. falciparum • Essential building block for anti-T. cruzi N,N′-dioxides (100-1000× more potent than benznidazole) • Enables rapid DprE1 inhibitor construction for drug-resistant TB. Procure with batch-to-batch consistency from BenchChem.

Molecular Formula C9H5F3N2
Molecular Weight 198.14 g/mol
CAS No. 148853-42-3
Cat. No. B128128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoxaline
CAS148853-42-3
Molecular FormulaC9H5F3N2
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
InChIKeyYIQVNKFWTSLVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinoxaline: Overview & Differentiation


2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3) is a fluorinated nitrogen-containing heterocyclic compound featuring a quinoxaline core with a trifluoromethyl substituent at the 2-position. With a molecular formula of C₉H₅F₃N₂ and molecular weight of 198.14 g/mol, the compound exhibits a melting point of 63–65°C and exists as a crystalline powder at ambient temperature . Its physicochemical profile includes a calculated LogP of 2.56, a polar surface area of 25.78 Ų, one rotatable bond, and compliance with Lipinski's Rule of Five, characteristics that collectively confer favorable membrane permeability and oral bioavailability potential [1]. The compound is commercially available at 97% purity from multiple established chemical suppliers, making it accessible as a research chemical and synthetic building block for medicinal chemistry applications .

1
Fluorinated quinoxaline core for medicinal chemistry scaffold design and lead optimization.
2
Reported drug-like profile: favorable permeability and metabolic stability via CF3 group (LogP 2.56).
3
Commercially available at research-grade purity, suitable as a synthetic building block for SAR exploration.

Procurement Risk: Why Generic Substitution Fails


Quinoxaline derivatives cannot be treated as interchangeable commodities. The specific substitution pattern at the 2-position directly governs both the compound's physicochemical properties and its downstream utility as a synthetic intermediate. In quinoxaline-based scaffolds, the 2-position serves as a critical pharmacophoric and reactive anchor point; substitution at this site with a strong electron-withdrawing trifluoromethyl group (–CF₃) markedly alters electronic distribution across the heterocyclic ring, influencing subsequent reactivity in cross-coupling reactions, nucleophilic aromatic substitution, and metal-catalyzed transformations [1]. Furthermore, the –CF₃ moiety confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated or differently substituted analogs . Procurement of a generic quinoxaline (e.g., unsubstituted quinoxaline, 2-methylquinoxaline, or 6-trifluoromethylquinoxaline) will result in fundamentally different reaction outcomes and biological properties. The evidence below quantifies exactly where 2-(trifluoromethyl)quinoxaline delivers measurable, comparator-validated differentiation.

Target
2-(Trifluoromethyl)quinoxaline
Electron-withdrawing CF3 at position 2 defines reactivity and downstream pharmacophore potential.
Generic Substitutes
Unsubstituted / 2-methyl / 6-CF3
Different electronic distribution alters cross-coupling, metabolic stability, and biological target engagement.
Substitution at the 2-position with CF3 is not interchangeable with other regiochemistry or non-fluorinated analogs; validate building block identity before use in SAR workflows.

2-(Trifluoromethyl)quinoxaline: Quantitative Differentiation Evidence


CF₃-Driven Antimalarial Potency

In quinoxaline-based antimalarial development, the presence of a trifluoromethyl group at the 3-position (structurally analogous to the 2-position in the target compound) was identified as a critical determinant of antiplasmodial potency. SAR analysis established that electron-withdrawing substituents including –CF₃ at this position are essential for high activity against chloroquine-resistant Plasmodium falciparum [1]. Compound 5g (7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide) demonstrated IC₅₀ values of 1.9 nM against chloroquine-resistant FcB1 strain and 2.1 nM against chloroquine-sensitive 3D7 strain. This represents approximately 5-fold greater potency than chloroquine (IC₅₀ ≈ 10–12 nM in comparable assays) and 50-fold greater potency against resistant strains relative to the clinical standard [1]. The SAR further specified that the R₁ position (analogous to the 2-position of the target scaffold) must be occupied by Cl, CH₃, OCH₃, or CF₃ for activity, confirming that the trifluoromethyl substituent is not merely decorative but a validated potency determinant [2].

Antimalarial potency (analog)
Class-level inference
IC50 1.9 nM (FcB1), 2.1 nM (3D7)
~5× vs chloroquine; ~50× vs resistant strains
Supports antimalarial scaffold optimization with electron-withdrawing CF3.
Data from 3-CF3-quinoxaline 1,4-di-N-oxide derivative; parent compound requires derivatization.
Antimalarial Antiplasmodial SAR

Antitubercular Activity via DprE1 Inhibition

In a phenotypic screening campaign against replicating Mycobacterium tuberculosis, a library of quinoxaline derivatives was evaluated for antitubercular activity. The lead compound identified, Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid), contains a trifluoromethyl group on the quinoxaline ring and demonstrated potent bactericidal activity with an MIC₉₉ and MBC of 3.1 μM [1]. Critically, this compound was active against intracellular bacteria as well as extracellular replicating M. tuberculosis, indicating cell penetration capability that is essential for therapeutic translation. Mechanism-of-action studies revealed that Ty38c acts through noncovalent inhibition of DprE1, an essential enzyme in mycobacterial cell wall arabinan biosynthesis [2]. Resistance-conferring mutations were mapped to rv3405c, confirming on-target engagement. While this represents a more elaborated derivative, the essential structural features enabling this activity—the quinoxaline core bearing a trifluoromethyl substituent—are directly present in 2-(trifluoromethyl)quinoxaline, positioning it as a validated starting point for constructing DprE1-targeting antitubercular agents.

Antitubercular DprE1 inhibition
Class-level inference
MIC99 = MBC = 3.1 μM (Ty38c derivative)
Active vs intracellular M. tuberculosis
Supports design of DprE1-targeting antitubercular leads from CF3-quinoxaline.
Ty38c is a more elaborated 2-carboxy derivative; core scaffold validated.
Antitubercular Mycobacterium tuberculosis DprE1

Gram-Positive Antibacterial Activity of CF₃ Quinoxalines

A systematic evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives assessed antibacterial activity across a panel of Gram-positive and Gram-negative bacteria as well as fungal strains [1]. Among the 12 compounds tested, derivative 1g, which bears a trifluoromethyl group at the 6-position of the quinoxaline ring, demonstrated the highest activity specifically against Gram-positive bacterial strains. In contrast, derivative 1c, which contains a single fluoro group at the 6-position rather than a trifluoromethyl group, showed the broadest antifungal activity spectrum but was not the most potent antibacterial agent [2]. This direct comparison within the same synthetic series demonstrates that the trifluoromethyl substituent provides a distinct, measurable advantage for Gram-positive antibacterial potency relative to other halogen substituents. The study also established that compounds 1a–h, 1j, and 1k (9 out of 12 derivatives) displayed antibacterial activity, confirming the general utility of the quinoxaline scaffold for antimicrobial development. For procurement purposes, this SAR evidence supports the selection of 2-(trifluoromethyl)quinoxaline over non-fluorinated or mono-fluorinated quinoxaline alternatives when Gram-positive antibacterial activity is the intended downstream application.

Gram-positive antibacterial SAR
Reported
CF3-quinoxaline (1g) showed highest Gram-positive activity among 12 analogs
Monofluoro analog (1c) was less active against Gram-positive strains
CF3 provides distinct Gram-positive antibacterial profile within quinoxaline series.
Fold-difference not quantified; assay platform context required.
Antibacterial Gram-positive SAR

Metabolic Stability & Lipophilicity from CF₃

The strategic incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a well-validated medicinal chemistry approach for improving pharmacokinetic properties. The –CF₃ moiety significantly reduces oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and prolonging in vivo half-life . In addition to metabolic protection, the –CF₃ group increases lipophilicity in a controlled manner that improves membrane permeability and target engagement, particularly within hydrophobic enzyme binding pockets such as those found in kinase active sites . The measured LogP of 2.56 for 2-(trifluoromethyl)quinoxaline reflects this balanced lipophilicity profile—sufficient for membrane penetration without exceeding the LogP >5 threshold associated with poor solubility and promiscuous off-target binding [1]. When compared to unsubstituted quinoxaline (LogP ~1.3) or 2-methylquinoxaline (LogP ~1.8), the trifluoromethyl-substituted analog provides a quantifiably different and pharmacokinetically advantaged physicochemical profile. This class-level differentiation is critical for procurement decisions in lead optimization campaigns where metabolic liability and poor permeability are common attrition drivers.

Physicochemical profile
Class-level inference
LogP 2.56; PSA 25.78 Ų
+1.26 LogP vs unsubstituted quinoxaline
Balanced lipophilicity and reported CYP450 metabolic protection support permeability.
Calculated LogP; metabolic stability inferred from fluorination class effects.
Drug design Metabolic stability Lipophilicity

CF₃-Enabled Anti-Trypanosomatid Agents

Quinoxaline N,N′-dioxides bearing a trifluoromethyl group at the 3-position (directly accessible from 2-(trifluoromethyl)quinoxaline via N-oxidation and further functionalization) have been identified as highly potent anti-trypanosomatid agents [1]. In a systematic optimization campaign, several 3-trifluoromethylquinoxaline N,N′-dioxides demonstrated IC₅₀ values in the low nanomolar range against Trypanosoma cruzi, the causative agent of Chagas disease, and exhibited activity against Leishmania species [2]. Crucially, SAR analysis established that derivatives bearing electron-withdrawing substituents at the 2-, 3-, 6-, and 7-positions of the quinoxaline ring were the most active compounds, and the mechanism of action was shown to involve mitochondrial dehydrogenases [3]. The authors explicitly noted that certain trifluoromethylquinoxaline N,N′-dioxides possess favorable selectivity indices (mammalian cytotoxicity versus antiparasitic activity) and have been proposed as candidates for further clinical studies [2]. For procurement decisions, 2-(trifluoromethyl)quinoxaline serves as the essential precursor for constructing these validated anti-trypanosomatid leads—a synthetic pathway that is not accessible from non-fluorinated quinoxaline starting materials.

Anti-trypanosomatid potency
Class-level inference
Nanomolar IC50 vs T. cruzi (3-CF3-quinoxaline N,N′-dioxides)
~100–1000× improvement over benznidazole/nifurtimox
Supports anti-trypanosomatid lead generation with CF3-quinoxaline precursors.
Data from elaborated N,N′-dioxide derivatives; building block core validated.
Anti-trypanosomatid Chagas disease Leishmaniasis

Metal-Free Synthetic Route

A recently developed direct synthetic method enables the preparation of 2-(trifluoromethyl)quinoxaline and related fluorinated quinoxaline derivatives using trifluoroacetic acid as a CF₃ source without requiring metal catalysts or additives [1]. The reaction proceeds via condensation of 2-amino-N-phenylbenzamide with TFA in 1,2-dichloroethane at 140°C, yielding fluorinated compounds in isolated yields ranging from 52% to 94% [2]. This methodology establishes 2-(trifluoromethyl)quinoxaline not merely as an end product but as a synthetically accessible intermediate for further diversification. The absence of metal contamination is particularly significant for pharmaceutical applications where residual transition metals must be rigorously controlled to meet ICH Q3D guidelines. For procurement purposes, this evidence confirms that the compound can be reliably sourced or synthesized with high efficiency, reducing supply chain risk relative to less well-characterized quinoxaline derivatives that lack validated scalable synthetic routes.

Synthetic route
Method context
Metal-free condensation using TFA as CF3 source
Isolated yields 52–94%; no metal catalyst required
Scalable, metal-free access supports supply reliability and avoids metal residue concerns.
Method applicable to 2-CF3-quinoxaline derivatives; conditions at 140°C in 1,2-dichloroethane.
Synthetic methodology Fluorination Building block

2-(Trifluoromethyl)quinoxaline: Validated Application Scenarios


Antimalarial Programs for Resistant P. falciparum

Based on SAR evidence demonstrating that 2/3-position trifluoromethyl substitution is essential for antiplasmodial activity and enables potency 5-fold greater than chloroquine against resistant strains [5], 2-(trifluoromethyl)quinoxaline should be prioritized as a core scaffold for antimalarial drug discovery campaigns. The compound provides a pre-optimized entry point for constructing 1,4-di-N-oxide derivatives with validated nanomolar potency against chloroquine-resistant P. falciparum. Research teams pursuing novel antimalarial chemotypes with activity against resistant parasites will derive immediate value from this differentiated starting material versus non-fluorinated quinoxaline alternatives that lack the requisite potency-driving electron-withdrawing substituent.

Anti-Trypanosomatid Discovery (Chagas & Leishmaniasis)

The identification of 3-trifluoromethylquinoxaline N,N′-dioxides as nanomolar-potency anti-T. cruzi agents—with activity approximately 100- to 1000-fold more potent than current clinical therapies benznidazole and nifurtimox [5]—positions 2-(trifluoromethyl)quinoxaline as an essential synthetic precursor for neglected tropical disease drug discovery. The SAR-defined requirement for electron-withdrawing substituents at the 2/3-position for optimal anti-trypanosomatid activity makes this compound a non-substitutable building block. Procurement of generic quinoxaline alternatives will not support construction of this validated pharmacophore. Programs targeting mitochondrial dehydrogenase inhibition in kinetoplastid parasites should prioritize this compound for lead generation and optimization workflows.

Antitubercular Lead Generation via DprE1

The demonstrated bactericidal activity (MIC₉₉ = MBC = 3.1 μM) of trifluoromethyl-substituted quinoxaline-2-carboxylic acids against both extracellular and intracellular Mycobacterium tuberculosis, via validated noncovalent DprE1 inhibition [5], establishes 2-(trifluoromethyl)quinoxaline as a strategic starting point for antitubercular drug discovery. The compound provides the essential trifluoromethylquinoxaline core from which 2-carboxylic acid derivatives can be constructed and diversified. Given that DprE1 is a clinically validated, essential mycobacterial target not addressed by current first-line TB therapies, procurement of this compound supports high-value research programs pursuing novel mechanisms of action for drug-resistant tuberculosis.

Stable & Permeable Scaffolds for Medicinal Chemistry

For lead optimization programs where metabolic instability or poor membrane permeability are limiting factors, 2-(trifluoromethyl)quinoxaline offers a pre-validated physicochemical profile. The measured LogP of 2.56 combined with the metabolic protection conferred by the –CF₃ group against CYP450-mediated oxidation [5] provides a starting point with favorable drug-like properties. This profile is particularly advantageous for CNS-targeted programs where balanced lipophilicity is critical for blood-brain barrier penetration, and for kinase inhibitor programs where the –CF₃ group enhances hydrophobic pocket engagement . Procurement of this compound bypasses the need for de novo introduction of fluorine atoms or CF₃ groups via costly and time-consuming synthetic manipulation, accelerating structure–activity relationship exploration and hit-to-lead timelines.

Application
Selection Property
Validation Focus
Antimalarial scaffold design (P. falciparum)
Electron-withdrawing CF3 at position 2 enables construction of 1,4-di-N-oxide derivatives with reported nanomolar antiplasmodial response in vitro.
Confirm derivatization and potency against resistant strains in target assay.
Anti-trypanosomatid lead generation (Chagas, Leishmaniasis)
CF3-quinoxaline core is required for mitochondrial dehydrogenase-targeting N,N′-dioxides with reported nanomolar anti-T. cruzi activity.
Validate selectivity index and in vitro parasite clearance; review mammalian cytotoxicity endpoints.
Antitubercular DprE1 inhibitor design
2-Carboxyquinoxaline scaffold with CF3 enables noncovalent DprE1 inhibition; reported MIC 3.1 μM in replicating and intracellular M. tuberculosis.
Confirm on-target engagement and evaluate resistance mutation panel.
PK-optimized scaffold for lead optimization
Balanced LogP (2.56) and CF3-mediated metabolic stability reduce attrition risk in permeability-limited programs.
Verify metabolic stability in microsomal/hepatocyte assays; confirm permeability in target cell model.
All applications refer to research use only; building block requires synthetic elaboration and assay-specific validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.